

# chemical and physical properties of sec-Caprylic alcohol

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## Compound of Interest

Compound Name: 2-Octanol

Cat. No.: B043104

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An In-depth Technical Guide on the Core Chemical and Physical Properties of sec-Caprylic Alcohol (**2-Octanol**)

Audience: Researchers, scientists, and drug development professionals.

## Introduction

Sec-Caprylic alcohol, systematically known as **2-Octanol**, is a secondary fatty alcohol with the chemical formula  $C_8H_{18}O$ .<sup>[1]</sup> It is a chiral compound existing as two enantiomers, (R)-(-)-**2-octanol** and (S)-(+)-**2-octanol**, as well as a racemic mixture.<sup>[2]</sup> This colorless, oily liquid is characterized by a somewhat aromatic but pungent odor.<sup>[3][4]</sup> Industrially, it is primarily produced through the base-cleavage of ricinoleic acid derived from castor oil.<sup>[1][5]</sup>

**2-Octanol**'s utility is extensive, serving as a low-volatility solvent, a chemical intermediate, a defoaming agent, and a fragrance component.<sup>[1][5][6]</sup> Its applications span numerous sectors including the manufacturing of plasticizers, surfactants, pesticide emulsifiers, perfumes, and disinfectant soaps.<sup>[4][5][7]</sup> In the pharmaceutical and drug development fields, it is used as an excipient and antiseptic and is a key intermediate for synthesizing chiral building blocks.<sup>[8][9]</sup> Its octanol-water partition coefficient also makes it a reference compound in studies of drug permeability and hydrophobicity.<sup>[10]</sup>

This document provides a comprehensive technical overview of the core chemical and physical properties of **2-Octanol**, detailed experimental protocols for its synthesis and analysis, and logical diagrams illustrating its synthesis and applications.

## Physical and Chemical Properties

The fundamental physical and chemical characteristics of **2-Octanol** are summarized in the tables below.

**Table 2.1: General and Physical Properties of 2-Octanol**

Property	Value	References
IUPAC Name	octan-2-ol	[11]
Synonyms	sec-Caprylic alcohol, Methyl hexyl carbinol	[4][6][12]
Molecular Formula	C <sub>8</sub> H <sub>18</sub> O	[1][4][5]
Molecular Weight	130.23 g/mol	[4][11]
Appearance	Colorless, oily, viscous liquid	[3][5][11]
Odor	Aromatic, somewhat unpleasant, pungent	[3][4][6][11]
Boiling Point	174 - 181 °C	[3][5][13]
Melting Point	-38.6 °C	[3][4][14][15]
Density	0.819 - 0.822 g/cm <sup>3</sup> at 20 °C	[4][8][11]
Vapor Pressure	0.19 - 0.25 hPa at 20-25 °C	[8][11]
Vapor Density	4.5 (Air = 1)	[6][11][15]
Solubility in Water	Slightly soluble; 1.12 - 1.2 g/L at 25 °C	[3][5][11][16]
Solubility (Organic)	Miscible with alcohol, ether, chloroform	[3][5]
LogP (Octanol/Water)	2.72 - 2.90	[11][15]
Refractive Index (n <sub>D</sub> <sup>20</sup> )	1.42025	[4][11]

**Table 2.2: Safety and Hazard Data for 2-Octanol**

Property	Value	References
GHS Classification	Flammable Liquid (Cat. 4); Skin Irritation (Cat. 2); Serious Eye Damage (Cat. 1)	[13][14]
Hazard Statements	H227 (Combustible liquid), H315 (Causes skin irritation), H318 (Causes serious eye damage)	[13]
Flash Point	71 - 76 °C (Closed Cup)	[3][11][14][15]
Autoignition Temp.	255 - 260 °C	[8]
Incompatibilities	Strong oxidizing agents, strong acids, strong bases, acid chlorides	[3][14]
Decomposition	Emits acrid smoke and irritating vapors upon heating; can form explosive peroxides on storage	[6][11][17]
LD <sub>50</sub> (Oral, Rat)	6100 mg/kg	[8][16]

**Table 2.3: Spectroscopic Data References for 2-Octanol**

Spectroscopic Method	Data Availability / Key Features	References
$^1\text{H}$ NMR	Spectra and peak assignments are available for racemic and enantiopure forms.	<a href="#">[18]</a> <a href="#">[19]</a>
$^{13}\text{C}$ NMR	Data available in spectral databases.	<a href="#">[18]</a> <a href="#">[19]</a>
IR Spectroscopy	ATR-IR and Gas-Phase IR spectra are available.	<a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[20]</a>
Mass Spectrometry	Electron Ionization (EI) mass spectra are available.	<a href="#">[2]</a> <a href="#">[11]</a> <a href="#">[20]</a>
UV Absorption	Max absorption (vapor): 196 nm; Max absorption (hexane): 175 nm ( $\log \epsilon = 2.5$ )	<a href="#">[11]</a>

## Experimental Protocols

This section provides detailed methodologies for the synthesis and quality control analysis of **2-Octanol**.

### Synthesis Protocols

#### 3.1.1 Industrial Synthesis: Cleavage of Ricinoleic Acid

The primary commercial route to **2-Octanol** involves the caustic cleavage of ricinoleic acid, which is the main component of castor oil.[\[1\]](#)[\[5\]](#)

- Objective: To produce **2-Octanol** and sebacic acid from ricinoleic acid.
- Reactants: Sodium ricinoleate (from saponification of castor oil), Sodium Hydroxide.
- Procedure:
  - Sodium ricinoleate is heated with a concentrated solution of sodium hydroxide in a copper or steel vessel.

- The mixture is heated to high temperatures (typically 250-275 °C), causing the ricinoleate molecule to cleave.
- The reaction products, **2-Octanol** and disodium sebacate, are formed.
- **2-Octanol** is distilled directly from the reaction mixture.
- The remaining disodium sebacate is dissolved in water and neutralized with acid to precipitate sebacic acid.

### 3.1.2 Laboratory Synthesis: Oxidation of **2-Octanol** to 2-Octanone (Swern Oxidation)

This protocol details a common chemical transformation of **2-Octanol**, illustrating its reactivity as a secondary alcohol. The Swern oxidation is a mild and efficient method for converting **2-Octanol** into 2-Octanone.<sup>[21]</sup>

- Objective: To oxidize **2-Octanol** to 2-Octanone.
- Materials: Oxalyl chloride (1.5 eq.), anhydrous Dimethyl Sulfoxide (DMSO, 2.2 eq.), **2-Octanol** (1.0 eq.), Triethylamine (5.0 eq.), anhydrous Dichloromethane (DCM).
- Procedure:
  - Prepare a solution of oxalyl chloride in anhydrous DCM (0.2 M) in a flask under an inert atmosphere (e.g., Argon) and cool to -78 °C using a dry ice/acetone bath.
  - Add DMSO dropwise to the stirred solution over 15 minutes, maintaining the temperature at -78 °C. Stir for an additional 30 minutes.
  - Add a solution of **2-Octanol** in anhydrous DCM dropwise over 15 minutes. Stir the resulting mixture for 45 minutes at -78 °C.
  - Add triethylamine dropwise to the reaction. The mixture will likely become thick.
  - Allow the reaction to warm to room temperature over approximately 1 hour.
  - Quench the reaction by adding water. Separate the organic layer.

- Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate ( $\text{MgSO}_4$ ), filter, and concentrate under reduced pressure to yield 2-Octanone.[\[21\]](#)

## Quality Control and Analytical Methods

The following are standard tests to verify the purity and quality of **2-Octanol**, as specified by ACS Reagent Grade requirements.[\[22\]](#)

### 3.2.1 Assay by Gas Chromatography (GC)

- Objective: To determine the purity of **2-Octanol**.
- Methodology: The sample is analyzed using gas chromatography with the following conditions:
  - Column: Type I, methyl silicone.
  - Procedure: Inject a suitable volume of the **2-Octanol** sample into the GC. Measure the area under each peak in the resulting chromatogram.
  - Calculation: Calculate the **2-Octanol** content in area percent by dividing the peak area of **2-Octanol** by the total area of all peaks.[\[22\]](#)

### 3.2.2 Residue after Evaporation

- Objective: To quantify non-volatile impurities.
- Methodology:
  - Evaporate 100 g (approximately 122 mL) of the sample to dryness in a tared, preconditioned platinum dish on a hot plate (at ~100 °C) within a fume hood.
  - Dry the resulting residue at 105 °C for 30 minutes.

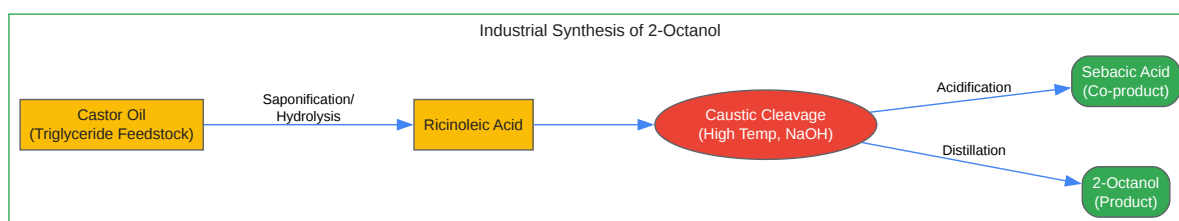
- Cool in a desiccator and weigh. The mass of the residue should not exceed the specified limit (e.g., 0.004% for ACS Reagent Grade).[22]

### 3.2.3 Titratable Acid

- Objective: To determine the concentration of acidic impurities.
- Methodology:
  - To 25 mL of neutral ethyl alcohol, add 0.15 mL of phenolphthalein indicator solution.
  - Add 50 g (approximately 61 mL) of the **2-Octanol** sample to the neutralized alcohol.
  - Titrate the solution with a standardized 0.01 N sodium hydroxide (NaOH) solution until a pink endpoint persists.
  - Calculate the milliequivalents of acid per gram of sample.[22]

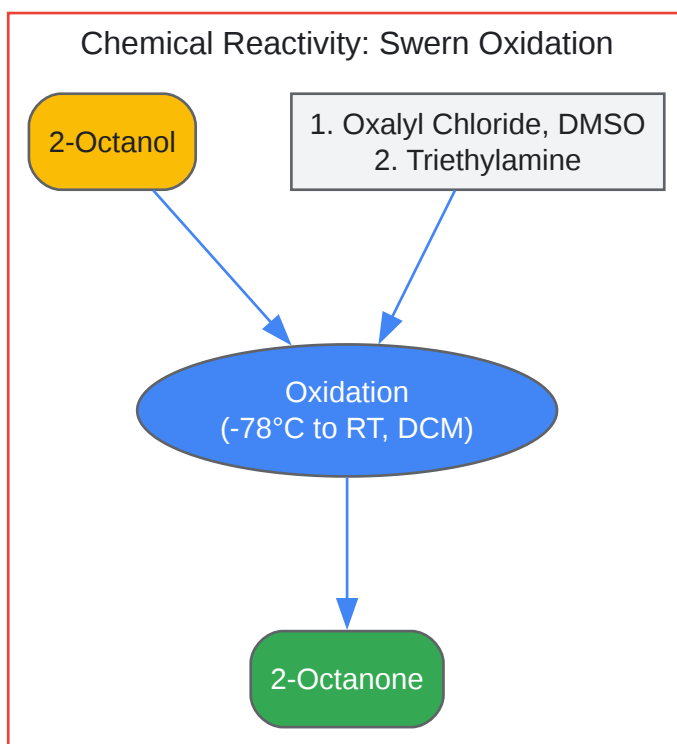
## Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships involving **2-Octanol**.



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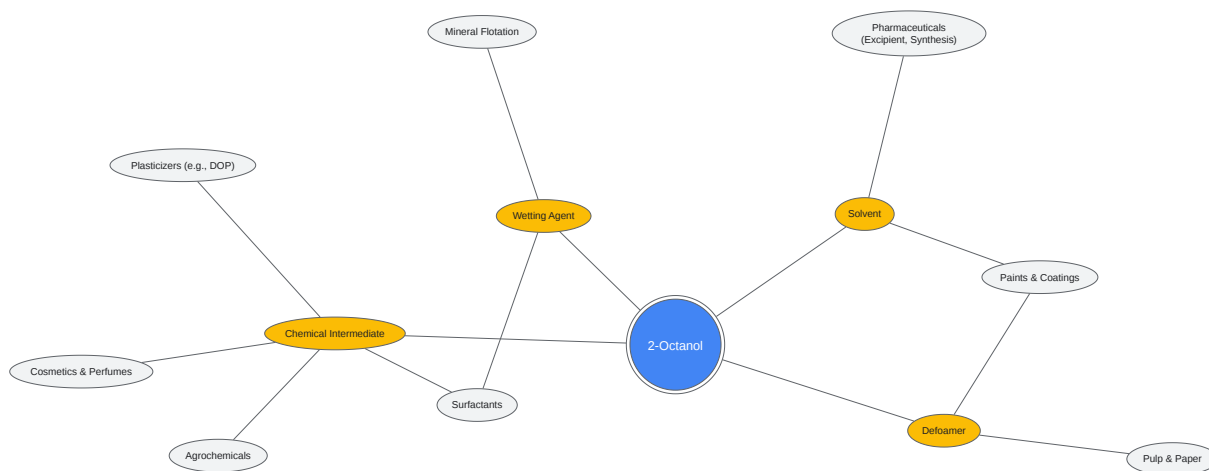
Caption: Industrial synthesis workflow of **2-Octanol** from castor oil.



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Caption: Experimental workflow for the Swern oxidation of **2-Octanol**.





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